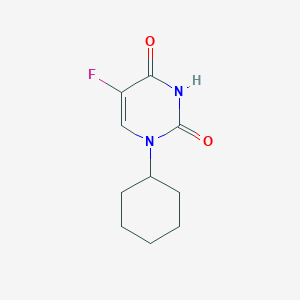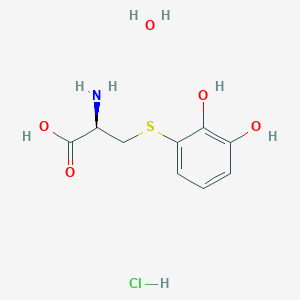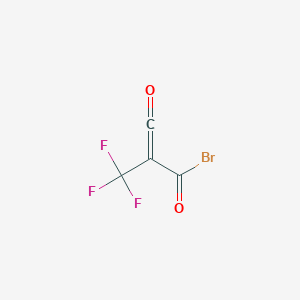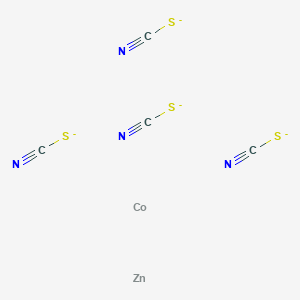
Cobalt;ZINC;tetrathiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;ZINC;tetrathiocyanate is a coordination compound that involves cobalt and zinc ions complexed with thiocyanate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;ZINC;tetrathiocyanate typically involves the reaction of cobalt(II) and zinc(II) salts with thiocyanate ions. One common method is to dissolve cobalt(II) chloride and zinc(II) chloride in water, followed by the addition of potassium thiocyanate. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled temperatures, and purification steps to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;ZINC;tetrathiocyanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where the oxidation states of cobalt and zinc may change.
Substitution: Thiocyanate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve ligands such as ammonia or pyridine under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and zinc(II) complexes, while substitution reactions may produce new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobalt;ZINC;tetrathiocyanate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and studying ligand exchange reactions.
Biology: The compound’s interaction with biological molecules is of interest for understanding metal ion transport and storage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique redox properties.
Industry: It is used in catalysis and as a component in materials with specific magnetic and electronic properties
Mecanismo De Acción
The mechanism by which cobalt;ZINC;tetrathiocyanate exerts its effects involves the coordination of thiocyanate ligands to the metal ions, which influences the compound’s reactivity and stability. The molecular targets and pathways involved include interactions with other metal ions, ligands, and biological molecules, leading to various chemical and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other metal thiocyanate complexes such as cobalt(II) thiocyanate and zinc(II) thiocyanate. These compounds share similar structural features but differ in their specific metal ion composition and reactivity .
Uniqueness
Cobalt;ZINC;tetrathiocyanate is unique due to the combination of cobalt and zinc ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to compounds with only one type of metal ion .
Propiedades
Número CAS |
64294-54-8 |
|---|---|
Fórmula molecular |
C4CoN4S4Zn-4 |
Peso molecular |
356.7 g/mol |
Nombre IUPAC |
cobalt;zinc;tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Co.Zn/c4*2-1-3;;/h4*3H;;/p-4 |
Clave InChI |
CARNEIDAYUVYMK-UHFFFAOYSA-J |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


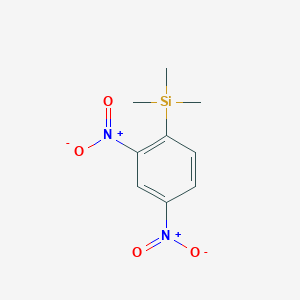
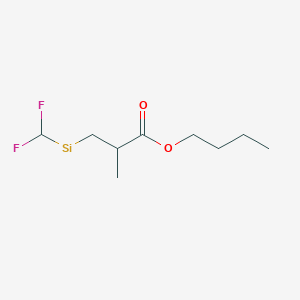
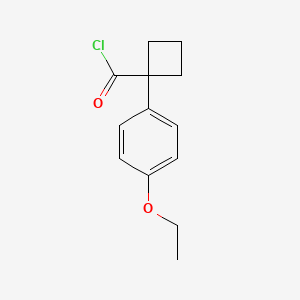
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)


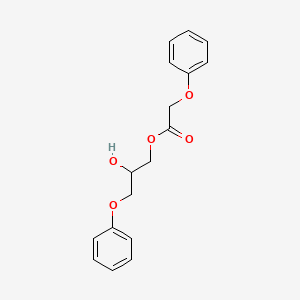
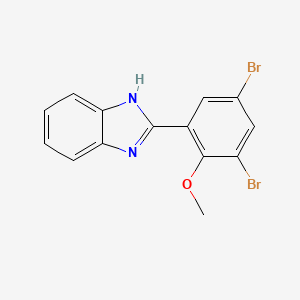

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)

